molecular formula C22H21ClN2O3 B11383560 3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid

3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B11383560
M. Wt: 396.9 g/mol
InChI Key: CAMSLWYTMDDOQJ-UHFFFAOYSA-N
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Description

3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a phenyl group and a propanoic acid moiety, along with a chlorinated methylphenyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Chlorinated Methylphenyl Group: This step involves the reaction of the pyrrole derivative with 3-chloro-2-methylaniline under appropriate conditions.

    Introduction of the Propanoic Acid Moiety: The final step involves the reaction of the intermediate with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The uniqueness of 3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid lies in its specific combination of functional groups and their spatial arrangement. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

3-[1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H21ClN2O3/c1-15-18(23)8-5-9-19(15)24-21(26)14-25-17(11-13-22(27)28)10-12-20(25)16-6-3-2-4-7-16/h2-10,12H,11,13-14H2,1H3,(H,24,26)(H,27,28)

InChI Key

CAMSLWYTMDDOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=CC=C2C3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

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